

Application Note: GC-MS Analysis of 4-Ethyl-5-methylnonane

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Compound of Interest

Compound Name: 4-Ethyl-5-methylnonane

Cat. No.: B14066610

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Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of **4-Ethyl-5-methylnonane** using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below offer a robust framework for sample preparation, instrument configuration, and data analysis, suitable for various research and development applications. This document is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and implementing analytical methods for branched alkanes.

Introduction

4-Ethyl-5-methylnonane (C₁₂H₂₆) is a branched-chain alkane that may be present in complex hydrocarbon mixtures, such as petroleum products, or as a volatile organic compound (VOC) in various matrices.[1][2][3][4] Accurate identification and quantification of such compounds are crucial for quality control, environmental monitoring, and in the characterization of raw materials and final products in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive compound identification based on mass spectra.[5][6] The analysis of branched alkanes can be challenging due to the large number of structurally similar isomers, which often have very close boiling points.[7]

This application note outlines a detailed protocol for the GC-MS analysis of **4-Ethyl-5-methylnonane**, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure suitable for extracting **4-Ethyl-5-methylnonane** from aqueous matrices.

Materials:

- Sample containing **4-Ethyl-5-methylnonane**
- Hexane or Dichloromethane (DCM), GC-grade[8]
- Sodium chloride (NaCl), analytical grade
- Anhydrous sodium sulfate (Na_2SO_4)
- Separatory funnel (e.g., 50 mL)
- Glass vials with PTFE-lined septa[8][9]
- Pipettes and bulbs
- Vortex mixer
- Centrifuge[9][10]

Procedure:

- Pipette a known volume (e.g., 10 mL) of the aqueous sample into the separatory funnel.
- To enhance the partitioning of the analyte into the organic solvent, add a small amount of NaCl (e.g., 2 g) to increase the ionic strength of the aqueous phase.[6]
- Add 5 mL of hexane or dichloromethane to the separatory funnel.[6]

- Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[\[6\]](#)
- Allow the layers to separate for at least 5 minutes. The organic layer will be the top layer if using hexane and the bottom layer with dichloromethane.[\[6\]](#)
- Carefully drain the organic layer into a clean, dry glass vial.[\[6\]](#)
- Repeat the extraction of the aqueous layer with a second 5 mL portion of the organic solvent.[\[6\]](#)
- Combine the two organic extracts.[\[6\]](#)
- Dry the combined extract by adding a small amount of anhydrous sodium sulfate and swirling the vial.[\[6\]](#)
- Carefully transfer the dried extract to a clean GC vial for analysis.[\[6\]](#)

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **4-Ethyl-5-methylnonane**. Optimization may be required based on the specific instrument and sample matrix.

Parameter	Value
Gas Chromatograph	Agilent 6890N or similar
Mass Spectrometer	Agilent 5973N or similar
GC Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[7][11]
Carrier Gas	Helium, constant flow mode at 1.0 mL/min
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless or Split (e.g., 50:1, depending on concentration)
Oven Temperature Program	Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temperature	230 °C[11]
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV[11]
Mass Range	m/z 40-300
Scan Mode	Full Scan

Data Presentation

Chromatographic Data

The retention time of **4-Ethyl-5-methylnonane** will depend on the specific GC column and temperature program used. Based on available data, the Kovats Retention Index (RI) can be used for identification.[2]

Parameter	Value
Kovats RI (Standard non-polar)	1118[3]
Kovats RI (Semi-standard non-polar)	1106, 1114[3]
Kovats RI (Standard polar)	1112[3][12]

Mass Spectrometry Data

The mass spectrum of **4-Ethyl-5-methylnonane** is characterized by fragmentation patterns typical of branched alkanes. The molecular ion (M⁺) at m/z 170 may be of low abundance or absent.[13] Preferential fragmentation occurs at the branching points, leading to the formation of stable carbocations.[13]

Expected Key Mass Fragments:

m/z	Interpretation
170	Molecular Ion (C ₁₂ H ₂₆ ⁺)[1][13]
141	Loss of an ethyl group ([M-29] ⁺)
127	Loss of a propyl group ([M-43] ⁺) or other C ₃ H ₇ fragment
99	C ₇ H ₁₅ ⁺ fragment
85	C ₆ H ₁₃ ⁺ fragment
71	C ₅ H ₁₁ ⁺ fragment[13]
57	C ₄ H ₉ ⁺ fragment (t-butyl cation)
43	C ₃ H ₇ ⁺ fragment (propyl cation)

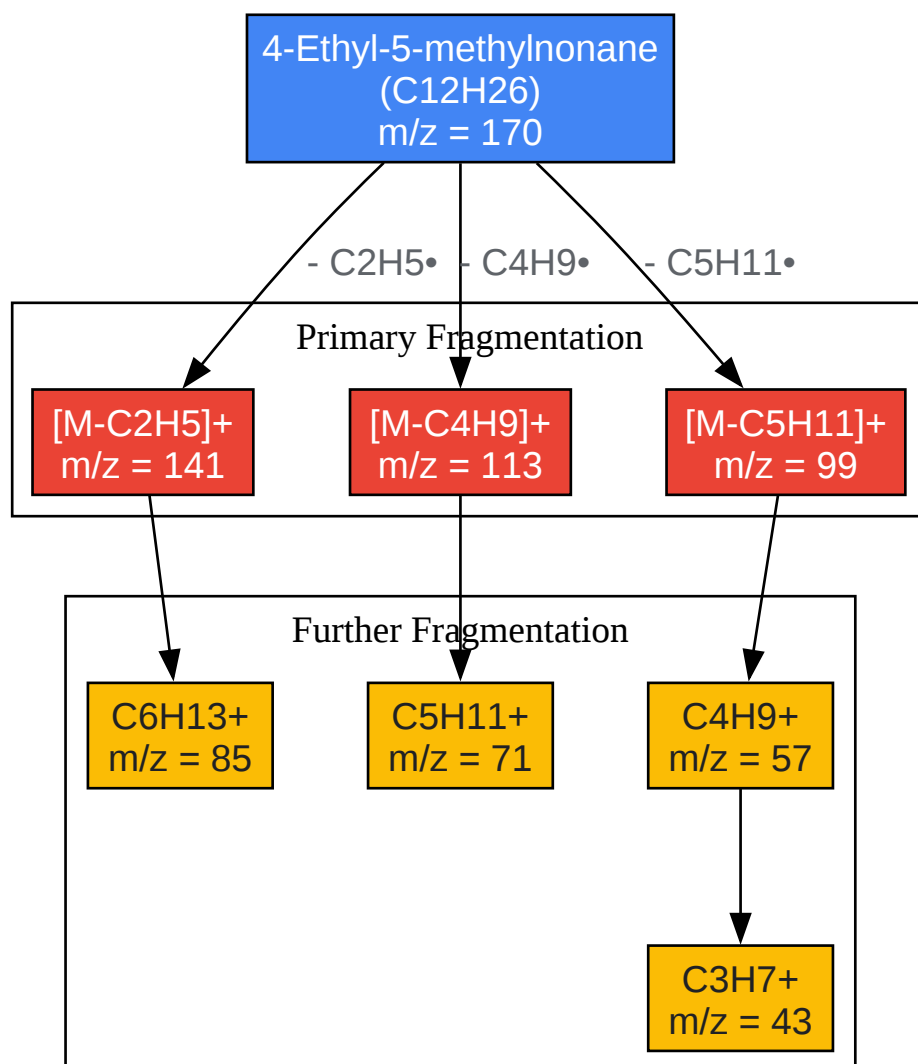
Note: The relative intensities of these fragments will be characteristic of the **4-Ethyl-5-methylnonane** structure.

Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **4-Ethyl-5-methylnonane**.



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Caption: Proposed electron ionization fragmentation pathway for **4-Ethyl-5-methylnonane**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of **4-Ethyl-5-methylnonane**. The combination of chromatographic separation on a non-polar column and mass spectrometric detection allows for the confident identification and quantification of this branched alkane. The provided experimental parameters and expected data can serve as a starting point for method development and validation in various research and quality control laboratories. Researchers should note that while mass spectrometry is excellent for identification, the separation of isomers may require optimization of the GC conditions, potentially using longer columns or slower temperature ramps.^{[7][14]}

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